molecular formula C13H12N8NaO4S3 B1668910 Ceftezole sodium CAS No. 41136-22-5

Ceftezole sodium

Cat. No.: B1668910
CAS No.: 41136-22-5
M. Wt: 463.5 g/mol
InChI Key: LULDFGMJOLSEIH-JHQAJZDGSA-N
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Mechanism of Action

Target of Action

Ceftezole Sodium, a semisynthetic first-generation cephalosporin antibiotic , primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

This compound interacts with its targets, the PBPs, by binding to and inactivating them . This interaction interferes with the cross-linkage of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . The inactivation of PBPs results in the weakening of the bacterial cell wall, leading to cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting the PBPs, this compound disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption affects the structural integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

It is known that this compound is used as an injectable or through an intravenous mode of delivery .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall’s structural integrity, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby exerting its antibacterial effect .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the inoculum size, the presence of human serum, different kinds of test media, and pH values of a test medium can affect the in vitro activity of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine involves several steps, including the formation of the imidazopyrazinone backbone. Modifications at the C-2, C-5, C-6, and C-8 positions of this backbone are crucial for enhancing bioluminescence properties . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired modifications.

Industrial Production Methods: Industrial production of coelenterazine sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled reactions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Coelenterazine sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioluminescence properties .

Common Reagents and Conditions: Common reagents used in the reactions involving coelenterazine sodium include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from the reactions involving coelenterazine sodium are its derivatives, which exhibit enhanced bioluminescence properties. These derivatives are used in various applications, including bioluminescence imaging and assays .

Properties

CAS No.

41136-22-5

Molecular Formula

C13H12N8NaO4S3

Molecular Weight

463.5 g/mol

IUPAC Name

sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1

InChI Key

LULDFGMJOLSEIH-JHQAJZDGSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na]

Appearance

Solid powder

41136-22-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

26973-24-0 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ceftezol
ceftezol, sodium salt
ceftezole
ceftezole sodium
Celoslin
demethylcefazolin
Falomesin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Ceftezole Sodium?

A: this compound is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.

Q2: Against which bacteria is this compound most effective?

A: this compound exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []

Q3: Are there any reported cases of bacterial resistance to this compound?

A: While this compound demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]

Q5: What are the different crystal forms of this compound and how do they differ?

A: this compound commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []

Q6: Has research explored improving the physicochemical properties of this compound?

A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of this compound, ultimately improving the stability and safety of pharmaceutical formulations. []

Q7: Have any strategies been developed to improve the formulation of this compound?

A: Researchers have explored incorporating this compound into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []

Q8: What analytical techniques are commonly employed for the determination of this compound?

A8: Various analytical methods have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples. These include:

    Q9: How are the analytical methods for this compound validated?

    A9: The validation of analytical methods for this compound involves assessing key parameters including:

      Q10: Are there established quality control measures for this compound?

      A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of this compound to ensure its consistency, safety, and efficacy. These measures may include:

        Q11: What are the clinical applications of this compound?

        A: this compound is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]

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